2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a chemical compound characterized by the presence of a trifluoroethyl group attached to a cyclopenta[c]pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethyl bromide with cyclopenta[c]pyrazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde has a unique cyclopenta[c]pyrazole ring structure, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(4-15)6-2-1-3-7(6)13-14/h4H,1-3,5H2 |
InChI Key |
ICGORCFDGUKZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC(F)(F)F)C=O |
Origin of Product |
United States |
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